
8-Fluoro-1-methylisoquinoline
Übersicht
Beschreibung
8-Fluoro-1-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. Isoquinolines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
The synthesis of 8-Fluoro-1-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of an isoquinoline framework and a fluorine substituent.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
8-Fluoro-1-methylisoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various reduced isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-Fluoro-1-methylisoquinoline has several scientific research applications:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of fluorinated compounds with biological systems.
Industry: In the materials science industry, this compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Fluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom in its structure plays a crucial role in its bioactivity. Fluorine atoms can influence the electronic properties of the molecule, enhancing its ability to interact with biological targets .
In biological systems, this compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
8-Fluoro-1-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
8-Fluoroquinoline: Similar to this compound, this compound has a fluorine atom on the quinoline ring.
1-Methylisoquinoline: This compound lacks the fluorine atom, making it less reactive in certain chemical reactions.
Fluorinated Isoquinolines: Other fluorinated isoquinolines, such as 5-Fluoroisoquinoline and 6-Fluoroisoquinoline, have different positions of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which combines the effects of both the fluorine and methyl groups. This combination enhances its reactivity and bioactivity, making it a valuable compound in various scientific research applications .
Eigenschaften
IUPAC Name |
8-fluoro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHPTBMAGTLBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


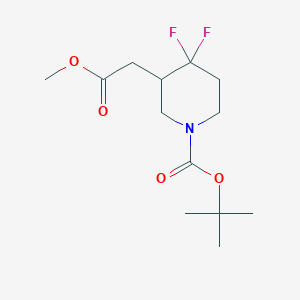
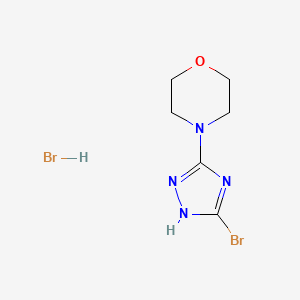
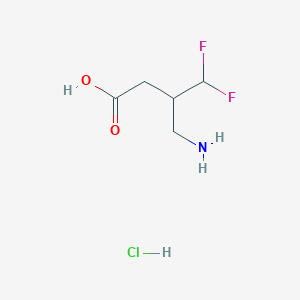
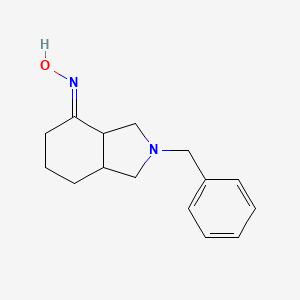
![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)

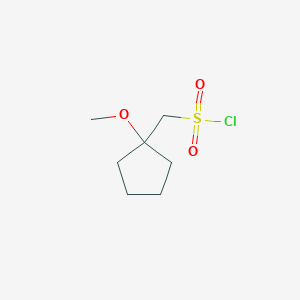
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
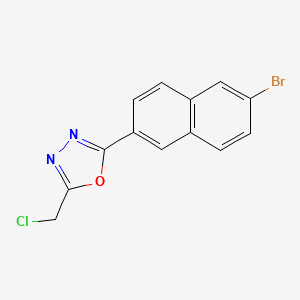
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

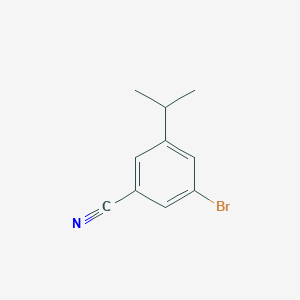
![1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1382664.png)

